molecular formula C11H16BNO3 B14834977 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-OL

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-OL

Cat. No.: B14834977
M. Wt: 221.06 g/mol
InChI Key: OOVRYUOZGLZRRX-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-OL is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridin-4-OL moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-OL typically involves the reaction of pyridin-4-OL with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using xylene as a solvent, and requires heating to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan

Properties

Molecular Formula

C11H16BNO3

Molecular Weight

221.06 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-7-8(14)5-6-13-9/h5-7H,1-4H3,(H,13,14)

InChI Key

OOVRYUOZGLZRRX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)C=CN2

Origin of Product

United States

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